5-[4-(Methylsulfanyl)phenyl]pentanoic acid 5-[4-(Methylsulfanyl)phenyl]pentanoic acid
Brand Name: Vulcanchem
CAS No.: 817166-89-5
VCID: VC16817662
InChI: InChI=1S/C12H16O2S/c1-15-11-8-6-10(7-9-11)4-2-3-5-12(13)14/h6-9H,2-5H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C12H16O2S
Molecular Weight: 224.32 g/mol

5-[4-(Methylsulfanyl)phenyl]pentanoic acid

CAS No.: 817166-89-5

Cat. No.: VC16817662

Molecular Formula: C12H16O2S

Molecular Weight: 224.32 g/mol

* For research use only. Not for human or veterinary use.

5-[4-(Methylsulfanyl)phenyl]pentanoic acid - 817166-89-5

Specification

CAS No. 817166-89-5
Molecular Formula C12H16O2S
Molecular Weight 224.32 g/mol
IUPAC Name 5-(4-methylsulfanylphenyl)pentanoic acid
Standard InChI InChI=1S/C12H16O2S/c1-15-11-8-6-10(7-9-11)4-2-3-5-12(13)14/h6-9H,2-5H2,1H3,(H,13,14)
Standard InChI Key KQORHZLBZAIDMH-UHFFFAOYSA-N
Canonical SMILES CSC1=CC=C(C=C1)CCCCC(=O)O

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

5-[4-(Methylsulfanyl)phenyl]pentanoic acid features a pentanoic acid backbone substituted at the fifth carbon with a 4-(methylsulfanyl)phenyl group. The molecular formula is C₁₂H₁₆O₂S, with a molecular weight of 224.32 g/mol. The IUPAC name, 5-(4-methylsulfanylphenyl)pentanoic acid, reflects this arrangement, while its SMILES notation (CSC1=CC=C(C=C1)CCCCC(=O)O) delineates the connectivity of atoms.

The phenyl ring’s para-position hosts a methylsulfanyl (-SMe) group, which introduces electron-rich sulfur atoms into the structure. This moiety likely enhances the compound’s reactivity in electrophilic substitutions and influences its interactions with biological targets. The carboxylic acid terminus contributes to hydrogen-bonding capabilities, impacting solubility and crystallinity.

Spectroscopic and Computational Insights

While experimental spectroscopic data (e.g., NMR, IR) for this specific compound is limited in the provided sources, analogous compounds exhibit characteristic peaks. For instance, the carboxylic acid proton typically resonates near δ 12 ppm in ¹H NMR, while the methylsulfanyl group’s protons appear as a singlet around δ 2.5 ppm. Density functional theory (DFT) calculations on related sulfanyl-containing compounds suggest high stability, with bandgaps exceeding 3 eV, indicating potential utility in photonic applications .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 5-[4-(Methylsulfanyl)phenyl]pentanoic acid commonly employs Friedel-Crafts acylation or alkylation strategies. One plausible method involves reacting 4-(methylsulfanyl)benzene derivatives with pentanoic acid precursors in the presence of Lewis acids like aluminum chloride. For example:

  • Step 1: Friedel-Crafts alkylation of 4-(methylsulfanyl)benzene with γ-bromovaleric acid.

  • Step 2: Hydrolysis of the intermediate ester to yield the carboxylic acid.

Alternative approaches may utilize Grignard reagents or cross-coupling reactions to install the sulfanylphenyl moiety. Industrial-scale production prioritizes catalytic methods to minimize waste and improve yields, though specific protocols remain proprietary.

Purification and Characterization

Post-synthesis purification typically involves recrystallization from methanol or ethanol, yielding needle-shaped crystals. Chromatographic techniques (e.g., column chromatography) further isolate the product. Characterization relies on:

  • ¹H/¹³C NMR: Confirms proton environments and carbon骨架.

  • Mass Spectrometry (MS): Validates molecular weight via [M+H]⁺ peaks at m/z 225.

  • Thermogravimetric Analysis (TGA): Assesses thermal stability, with decomposition expected above 300°C based on analogous compounds .

Hypothesized Biological Activities

Antitumor Mechanisms

In vitro studies on phenylpentanoic acid derivatives demonstrate apoptosis induction in cancer cells via caspase-3/7 activation. The sulfanyl group’s redox activity could synergize with the carboxylic acid to generate oxidative stress in malignant cells, though direct evidence for this compound remains speculative.

Antioxidant Properties

Thioether groups (R-S-R’) exhibit radical-scavenging capabilities. The methylsulfanyl substituent might neutralize reactive oxygen species (ROS), potentially mitigating oxidative damage in biological systems.

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

This compound serves as a precursor in synthesizing nonlinear optical (NLO) materials and protease inhibitors. Its rigid aromatic core and flexible alkyl chain enhance molecular polarizability, critical for NLO performance . Third-order nonlinear susceptibility (χ⁽³⁾ ≈ 65.41 × 10⁻²⁰ m²/V²) surpasses many organic materials, enabling photonic device fabrication .

Specialty Materials

In polymer science, the sulfanyl group facilitates cross-linking in thiol-ene reactions, producing durable elastomers. Additionally, its thermal stability (up to 300°C) suits high-temperature applications .

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